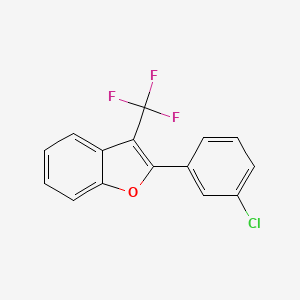![molecular formula C15H19N3S B12903807 N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine CAS No. 90185-66-3](/img/structure/B12903807.png)
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine: is a chemical compound with the molecular formula C15H19N3S . This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, connected to a dimethylaminoethylthio group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine typically involves the reaction of 6-methyl-2-phenylpyrimidine-4-thiol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-purity reagents and solvents, and precise control of reaction temperature and time.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidine ring and the thioether group play crucial roles in its binding affinity and specificity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-phenoxy-2-phenylethanamine
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-2-(4-pyridinyl)ethanamine
Comparison: N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine is unique due to the presence of the pyrimidine ring substituted with a phenyl and a methyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific research applications.
Propriétés
Numéro CAS |
90185-66-3 |
|---|---|
Formule moléculaire |
C15H19N3S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-11-14(19-10-9-18(2)3)17-15(16-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
FHYAGHFYAKAIPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC=CC=C2)SCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


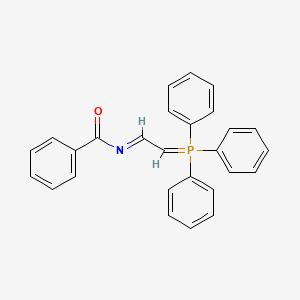
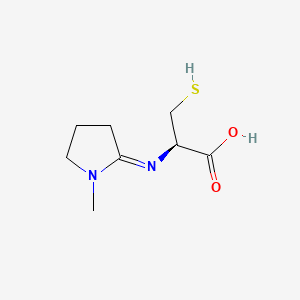


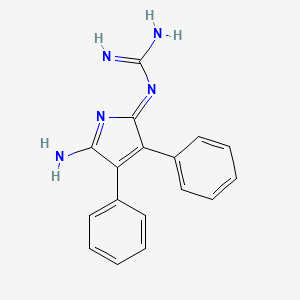
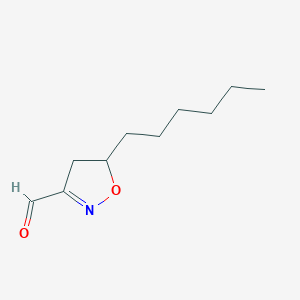

![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
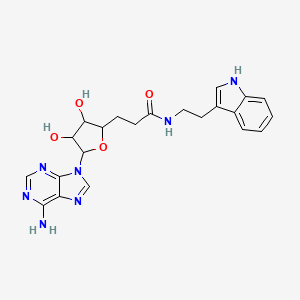
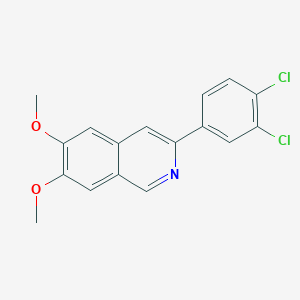

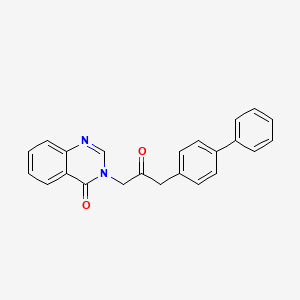
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
